2-(2-(Pyrrolidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride
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Overview
Description
2-(2-(Pyrrolidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride is a chemical compound that features a pyrrolidine ring attached to a pyrimidine ring via an ethanamine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Pyrrolidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications. One common method involves the use of N-(4,4-diethoxybutyl)pyrimidin-2-amine as a starting material, which reacts with pyrrolidine in the presence of trifluoroacetic acid . The reaction mixture is stirred at room temperature, and the progress is monitored using thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Pyrrolidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trifluoroacetic acid for substitution reactions and various oxidizing or reducing agents for redox reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives .
Scientific Research Applications
2-(2-(Pyrrolidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor.
Biological Research: It is used in studies involving enzyme inhibition, including phosphodiesterase type 5 and isocitrate dehydrogenase 1.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(2-(Pyrrolidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride involves its interaction with specific molecular targets. It acts as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor . Additionally, it can inhibit a range of enzymes, including phosphodiesterase type 5 and isocitrate dehydrogenase 1 .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine: Similar in structure but lacks the ethanamine linker.
2-(Pyrrolidin-1-yl)ethanamine: Similar in structure but lacks the pyrimidine ring.
Uniqueness
2-(2-(Pyrrolidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride is unique due to its combination of a pyrrolidine ring, a pyrimidine ring, and an ethanamine linker.
Properties
CAS No. |
1196145-90-0 |
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Molecular Formula |
C10H17ClN4 |
Molecular Weight |
228.72 g/mol |
IUPAC Name |
2-(2-pyrrolidin-1-ylpyrimidin-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H16N4.ClH/c11-4-3-9-7-12-10(13-8-9)14-5-1-2-6-14;/h7-8H,1-6,11H2;1H |
InChI Key |
OQRAXTNIUQLHKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)CCN.Cl |
Origin of Product |
United States |
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